molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No. B1296275
CAS RN: 72583-83-6
M. Wt: 148.17 g/mol
InChI Key: SHBCCEDOUTZFFW-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” has been reported in several studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is an off-white solid with a melting point of 131.5°C . It has a molecular weight of 148.17 . The compound’s IR, 1H NMR, and 13C NMR spectra provide further information about its physical and chemical properties .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The heterocycle pyrazolo[3,4-b]pyridine has shown significant versatility in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold has been extensively utilized in kinase inhibition, covering a broad range of kinase targets across various patents from companies and universities. The interaction commonly occurs at the hinge region of the kinase, highlighting the importance of this scaffold in medicinal chemistry for developing potent and selective kinase inhibitors. This interaction is crucial for achieving specificity and efficacy in kinase-targeted therapies, indicating a potential avenue for further exploration in drug development (Wenglowsky, 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms
Although the abstract reviewed does not directly mention "1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine," it discusses the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. The selective inhibition of CYP isoforms is essential for deciphering specific isoform contributions to drug metabolism, which is critical for predicting drug-drug interactions. This review suggests the importance of understanding the interaction of various chemical structures, including potentially pyrazolo[3,4-b]pyridine derivatives, with CYP isoforms for the development of safer and more effective medications (Khojasteh et al., 2011).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolopyrimidines, structurally resembling purines, have shown potential therapeutic significance in various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammation. The review underlines the medicinal importance of pyrazolo[3,4-d]pyrimidines, suggesting the scaffold's versatility and potential in drug discovery and development. This points towards the broader chemical space that "1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine" could explore for its medicinal applications (Chauhan & Kumar, 2013).

Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have been highlighted for their significance in drug development due to their versatile synthetic intermediates and biological importance. These compounds have shown potential in various medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This suggests the potential for exploring N-oxide derivatives of pyrazolo[3,4-b]pyridine for novel therapeutic applications, highlighting the importance of heterocyclic scaffolds in medicinal chemistry (Li et al., 2019).

Safety And Hazards

“1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is classified as Acute Tox. 3 Oral according to GHS classification . It causes serious eye irritation and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299003
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

CAS RN

72583-83-6
Record name 72583-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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